Fisetinidol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

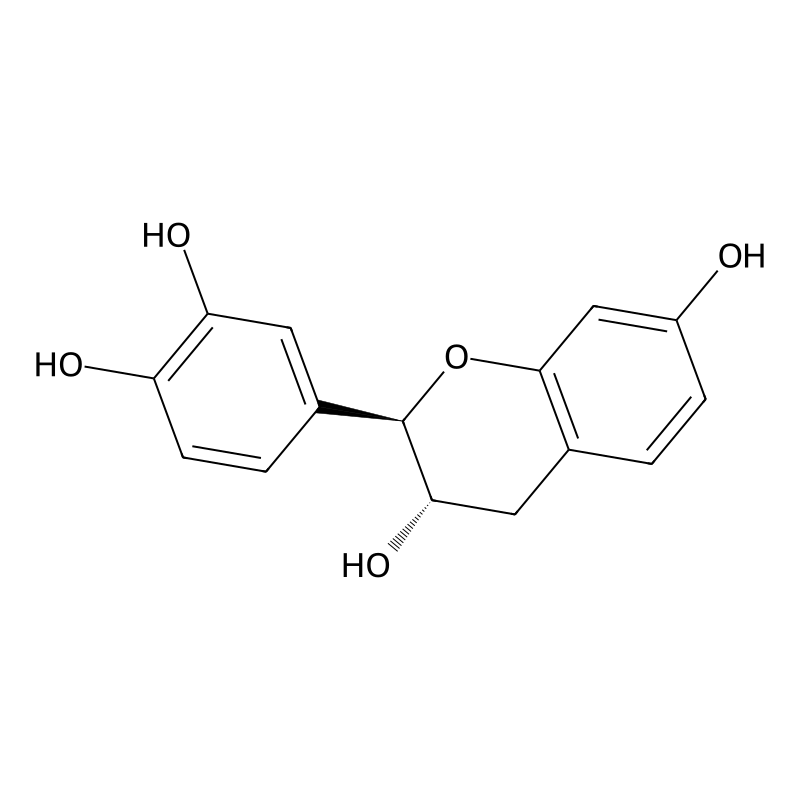

Fisetinidol is a flavonoid compound classified as a tetrahydroxyflavan, specifically a derivative of fisetin. Its chemical structure is characterized by the presence of hydroxy groups at positions 3, 7, 3', and 4' of the flavan backbone, giving it the molecular formula and a molecular weight of approximately 286.27 g/mol . Fisetinidol is known for its potential health benefits, including antioxidant properties and various biological activities.

The chemical behavior of fisetinidol includes various oxidation and reduction reactions typical of flavonoids. For instance, fisetin and its derivatives can undergo oxidative degradation, which has been studied to understand their stability and reactivity in different environments . The oxidation mechanisms involve the formation of radical species, which can contribute to their biological activities, such as antioxidant effects. Additionally, fisetinidol can participate in condensation reactions to form oligomeric flavonoids like profisetinidins through reactions with other flavan-3-ols .

Fisetinidol exhibits several biological activities that are of interest in pharmacology and nutrition:

- Antioxidant Properties: It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

- Anti-Cancer Effects: Research indicates that fisetin and its derivatives may induce apoptosis in cancer cells and inhibit tumor growth .

- Anti-Inflammatory Effects: Fisetinidol may modulate inflammatory pathways, contributing to its potential therapeutic effects in chronic diseases.

- Neuroprotective Effects: Some studies suggest that fisetinidol could support cognitive function and protect against neurodegenerative diseases due to its ability to cross the blood-brain barrier.

Fisetinidol can be synthesized through various methods, including:

- Direct Synthesis from Precursors: One common route involves starting from natural flavonoid precursors such as (+)-mollisacacidin combined with cyanidanol under acidic conditions .

- Base-Catalyzed Conversion: This method utilizes base-catalyzed reactions involving catechin derivatives to produce fisetinidol and its oligomers .

- Biochemical Pathways: Fisetinidol can also be obtained through enzymatic processes involving plant extracts rich in flavonoids.

Fisetinidol has several applications across different fields:

- Nutraceuticals: Due to its antioxidant properties, it is explored as a dietary supplement for health benefits.

- Cosmetics: Its anti-aging properties make it a candidate for inclusion in skincare products.

- Pharmaceuticals: Owing to its anti-cancer and neuroprotective effects, fisetinidol is being investigated for potential therapeutic uses in treating diseases like cancer and Alzheimer's.

Fisetinidol shares structural similarities with several other flavonoids. Here are some comparable compounds:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Fisetin | C15H10O6; contains hydroxy groups at different positions | Known for strong antioxidant and anti-cancer activity |

| Quercetin | C15H10O7; additional hydroxy group compared to fisetin | Exhibits potent anti-inflammatory properties |

| Kaempferol | C15H10O6; lacks hydroxyl at position 4' | Known for cardiovascular protective effects |

| Catechin | C15H14O5; similar base structure but different substitutions | Prominent in green tea with strong antioxidant properties |

Fisetinidol's uniqueness lies in its specific arrangement of hydroxyl groups and its resulting biological activities that differentiate it from these similar compounds. Its potential applications in health and medicine continue to be an area of active research.

Biogenetic Pathways in Plant Systems

The biogenetic pathways leading to fisetinidol synthesis represent a specialized branch of flavonoid metabolism in plants [4]. These pathways involve a series of enzymatic reactions that transform simple phenylpropanoid precursors into the complex flavan-3-ol structure of fisetinidol [5]. Understanding these pathways provides insight into how plants produce this specialized metabolite and its derivatives [6].

Phenylpropanoid Metabolism and Flavonoid Branching

The biosynthesis of fisetinidol begins with the phenylpropanoid pathway, which is initiated by the deamination of the amino acid phenylalanine to form trans-cinnamic acid, catalyzed by phenylalanine ammonia-lyase [7]. This initial step is followed by hydroxylation of cinnamic acid to form p-coumaric acid through the action of cinnamate 4-hydroxylase [8]. The p-coumaric acid is then activated by 4-coumarate-CoA ligase to form p-coumaroyl-CoA, a key intermediate in flavonoid biosynthesis [9].

The flavonoid pathway branches from the phenylpropanoid pathway when p-coumaroyl-CoA condenses with three molecules of malonyl-CoA, catalyzed by chalcone synthase, to form isoliquiritigenin (2',4',4-trihydroxychalcone) [10]. This chalcone is subsequently isomerized by chalcone isomerase to form liquiritigenin (7,4'-dihydroxyflavanone), a flavanone that serves as a precursor for fisetinidol [5] [11].

The pathway then proceeds through several hydroxylation steps. Liquiritigenin is hydroxylated to form garbanzol (3,7,4'-trihydroxyflavanone) by flavanone 3-hydroxylase [12]. The B-ring hydroxylation pattern is established by flavonoid 3'-hydroxylase, which introduces a hydroxyl group at the 3' position to form a 3,7,3',4'-hydroxylation pattern characteristic of fisetinidol [13].

Table 5 below illustrates the key stages in the phenylpropanoid metabolism and flavonoid branching pathway leading to fisetinidol formation:

| Pathway Stage | Key Intermediates | Branch Points | Regulatory Factors |

|---|---|---|---|

| Initial Phenylpropanoid Formation | Phenylalanine → Cinnamic acid → p-Coumaric acid | Hydroxycinnamic acids (ferulic, caffeic acids) | Light, stress, developmental signals |

| Activation and Extension | p-Coumaroyl-CoA + 3 Malonyl-CoA | Stilbenes, aurones, other phenylpropanoids | MYB transcription factors, enzyme availability |

| Chalcone Formation | Isoliquiritigenin (2',4',4-trihydroxychalcone) | Different chalcone types based on hydroxylation pattern | Chalcone synthase expression levels |

| Flavanone Formation | Liquiritigenin (7,4'-dihydroxyflavanone) | Isoflavone pathway, flavone pathway | pH, enzyme stereoselectivity |

| Dihydroflavonol Formation | Garbanzol (3,7,4'-trihydroxyflavanone) | Flavonol pathway (via flavonol synthase) | Hydroxylation pattern determines subsequent products |

| Flavan-3,4-diol Formation | Leucofisetinidin (3,7,3',4'-tetrahydroxyflavan-3,4-diol) | Anthocyanidin pathway (via anthocyanidin synthase) | Reductase activity, stereochemistry at C-3 and C-4 |

| Fisetinidol Formation | Fisetinidol (3,7,3',4'-tetrahydroxyflavan-3-ol) | Flavan-3-ol pathway, condensed tannin pathway | Epimerization at C-3, hydroxylation pattern |

| Profisetinidin Formation | Oligomeric fisetinidol units | Various condensed tannin structures | Oxidative environment, enzyme-mediated coupling |

The critical step in fisetinidol formation involves the reduction of dihydroflavonols to flavan-3,4-diols (leucoanthocyanidins) by dihydroflavonol 4-reductase [14]. Specifically, garbanzol is reduced to leucofisetinidin (3,7,3',4'-tetrahydroxyflavan-3,4-diol), which serves as the immediate precursor to fisetinidol [15]. The conversion of leucofisetinidin to fisetinidol involves the reduction of the 4-hydroxyl group, although the specific enzyme responsible for this final step in plants has not been fully characterized [16].

Enzymatic Hydroxylation and Epimerization Mechanisms

The biosynthesis of fisetinidol involves critical enzymatic hydroxylation and epimerization reactions that determine its final structure and stereochemistry [17]. These enzymatic mechanisms are essential for establishing the specific hydroxylation pattern and stereochemical configuration that characterize fisetinidol [18].

Hydroxylation reactions in fisetinidol biosynthesis are primarily catalyzed by cytochrome P450 monooxygenases and flavin-dependent monooxygenases [19]. These enzymes introduce hydroxyl groups at specific positions on the flavonoid skeleton in a regioselective manner [20]. Cytochrome P450 monooxygenases require molecular oxygen, NADPH, and iron as cofactors for their activity [21]. They are responsible for the hydroxylation of the B-ring at the 3' position, which is critical for the formation of the 3',4'-dihydroxy pattern characteristic of fisetinidol [22].

Flavin-dependent monooxygenases (FMOs) represent another class of enzymes involved in the hydroxylation of flavonoids [23]. These enzymes utilize FAD as a cofactor and can catalyze the hydroxylation of specific positions on the flavonoid skeleton, potentially contributing to the hydroxylation pattern observed in fisetinidol [21]. Recent research has identified specific FMOs that catalyze regioselective hydroxylation of flavonoids, suggesting their potential role in fisetinidol biosynthesis [21] [24].

Epimerization mechanisms are equally important in fisetinidol biosynthesis, particularly for establishing the stereochemistry at the C-3 position [25]. Epimerases catalyze the interconversion between stereoisomers, often through oxidation-reduction mechanisms [22]. In the case of fisetinidol, epimerization at the C-3 position can lead to different stereoisomers with distinct biological properties.

Recent research has identified enzymes that catalyze enzymatic epimerization through sequential oxidation and reduction steps [22]. These enzymes typically require NAD+/NADH as cofactors and can convert between stereoisomers at specific positions. In plant spirooxindole alkaloid biosynthesis, for example, epimerization is achieved through the sequential action of enzymes that catalyze oxidation followed by stereospecific reduction [22].

Table 3 summarizes the enzymatic mechanisms involved in fisetinidol biosynthesis:

| Mechanism | Enzyme Type | Reaction | Cofactors Required |

|---|---|---|---|

| Enzymatic Hydroxylation | Cytochrome P450 monooxygenases | Regioselective hydroxylation of flavonoid rings | O₂, NADPH, Fe²⁺ |

| Enzymatic Hydroxylation | Flavin-dependent monooxygenases (FMOs) | Hydroxylation at specific positions (e.g., C-8) | O₂, NADPH/NADH, FAD |

| Enzymatic Epimerization | Epimerase (oxidation-reduction) | Conversion between stereoisomers at C-3 position | NAD⁺/NADH |

| Enzymatic Epimerization | Dehydratase-type enzymes | Epimerization via dehydration-rehydration | Not fully characterized |

| Oxidative Coupling | Peroxidases/laccases | Formation of profisetinidins via C-C bond formation | H₂O₂ or O₂ |

The stereochemistry of fisetinidol is particularly important for its biological activity and its ability to form specific condensed tannin structures [26]. Fisetinidol can exist in different stereoisomeric forms, with (-)-fisetinidol being the most commonly reported natural form [8]. The stereochemistry at the C-2 and C-3 positions determines the configuration of the molecule, with the 2R,3S configuration being characteristic of (-)-fisetinidol [1] [8].

Research has shown that under mild alkaline conditions, fisetinidol can undergo epimerization at the C-2 position, leading to the conversion between different stereoisomeric forms [14]. This suggests that similar mechanisms might occur in vivo, potentially explaining the diversity of fisetinidol-derived structures observed in plants [14].

Phytochemical Distribution Across Plant Taxa

Fisetinidol exhibits a distinct distribution pattern across plant taxa, with particular prevalence in certain plant families and specific plant tissues [27]. Understanding this distribution provides insights into the evolutionary significance of fisetinidol and its ecological roles in different plant species [28].

Prevalence in Fabaceae Family Specimens

The Fabaceae family (also known as Leguminosae) represents one of the primary sources of fisetinidol and its derivatives in the plant kingdom [10]. This large family, comprising about 727 genera and 19,327 species, includes trees, shrubs, lianas, and herbs distributed across various climatic regions [19]. Within the Fabaceae, fisetinidol has been identified in several genera, particularly in members of the subfamilies Caesalpinioideae and Papilionoideae [19].

Acacia species represent significant sources of fisetinidol within the Fabaceae family [7]. Acacia leucoclada and Acacia kettlewelliae have been reported to contain fisetinidol and its derivatives, particularly fisetinidol-4α-ol (also known as mollisacacidin) [2] [7]. These compounds contribute to the characteristic properties of these species, including their wood durability and resistance to decay [11].

Other notable Fabaceae genera containing fisetinidol include Guibourtia, Colophospermum, and Baikiaea [14]. Guibourtia coleosperma has been reported to contain fisetinidol derivatives such as fisetinidol-(4α->6)-catechin and fisetinidol-(4α->8)-catechin [7]. Colophospermum mopane and Baikiaea plurijuga contain fisetinidol-epicatechin profisetinidins and other fisetinidol derivatives [14].

Table 2 summarizes the distribution of fisetinidol across different plant taxa:

| Plant Family | Genus/Species | Plant Part | Fisetinidol Derivatives |

|---|---|---|---|

| Fabaceae | Acacia leucoclada | Heartwood, Bark | Fisetinidol, Fisetinidol-4α-ol |

| Fabaceae | Acacia kettlewelliae | Heartwood | Fisetinidol-4α-ol |

| Fabaceae | Guibourtia coleosperma | Heartwood | Fisetinidol-(4α->6)-catechin, Fisetinidol-(4α->8)-catechin |

| Fabaceae | Colophospermum mopane | Heartwood | Fisetinidol-epicatechin profisetinidins |

| Fabaceae | Baikiaea plurijuga | Heartwood | Fisetinidol derivatives |

| Anacardiaceae | Toxicodendron vernicifluum | Heartwood | Fisetinidol-4α-ol (mollisacacidin) |

| Anacardiaceae | Rhus species | Heartwood, Bark | Fisetinidol derivatives |

Beyond the Fabaceae family, fisetinidol has also been identified in members of the Anacardiaceae family, particularly in Toxicodendron vernicifluum (formerly known as Rhus verniciflua) and other Rhus species [23]. In T. vernicifluum, fisetinidol-4α-ol (mollisacacidin) has been identified as a component of the heartwood extractives [23]. This suggests that the ability to synthesize fisetinidol has evolved independently in different plant lineages or represents an ancient biosynthetic pathway conserved across multiple plant families [28].

The prevalence of fisetinidol in Fabaceae family specimens suggests its ecological significance for these plants [19]. As a component of condensed tannins, fisetinidol contributes to plant defense mechanisms against herbivores and pathogens [11]. The presence of fisetinidol-derived condensed tannins in the heartwood and bark of many Fabaceae species enhances wood durability and resistance to decay, providing an evolutionary advantage in various ecological niches [11] [28].

Tissue-Specific Accumulation in Heartwood and Bark

Fisetinidol exhibits a distinct pattern of tissue-specific accumulation within plants, with the highest concentrations typically found in heartwood and bark tissues [23]. This distribution pattern reflects the compound's biological roles in these tissues and provides insights into its functions in plant physiology and ecology [11].

In the heartwood, fisetinidol and its derivatives accumulate as part of the heartwood formation process [23]. Studies on Toxicodendron vernicifluum have shown that the total phenolic content, including fisetinidol derivatives, is much higher in the heartwood (5-7% by weight) compared to the sapwood (1-2% by weight) [23]. Within the heartwood itself, the distribution of fisetinidol follows a specific pattern, with the highest concentration typically found in the outer heartwood, decreasing toward the inner heartwood [23].

This radial distribution pattern of fisetinidol in the heartwood suggests its involvement in the heartwood formation process [23]. As sapwood transitions to heartwood, there is an increase in the deposition of phenolic compounds, including fisetinidol [11]. This accumulation contributes to the characteristic properties of heartwood, including its color, durability, and resistance to decay [23].

In bark tissues, fisetinidol accumulates as part of the condensed tannin fraction [13]. The outer bark typically contains higher concentrations of fisetinidol and its derivatives compared to the inner bark [13]. In the outer bark, fisetinidol often exists as part of complex condensed tannin structures, contributing to the protective barrier function of the bark [11].

Table 4 summarizes the tissue-specific accumulation patterns of fisetinidol in plants:

| Plant Tissue | Relative Fisetinidol Content | Accumulation Pattern | Biological Significance |

|---|---|---|---|

| Heartwood | High | Highest in outer heartwood, decreasing toward inner heartwood | Contributes to wood durability and resistance to decay |

| Sapwood | Low/Trace | Minimal accumulation, primarily at transition zone with heartwood | Transition zone for phenolic compound deposition |

| Inner Bark | Moderate | Moderate accumulation, often as glycosides | Contributes to defense against herbivores and pathogens |

| Outer Bark | Moderate to High | Significant accumulation, often as condensed tannins | Forms part of protective barrier in condensed tannins |

| Leaves | Low/Not detected | Rarely detected, other flavonoids predominate | Other flavonoids serve primary defensive roles |

| Roots | Low/Not detected | Limited reports of occurrence | Limited known function |

| Seeds | Low/Not detected | Limited reports of occurrence | Limited known function |

The accumulation of fisetinidol in heartwood and bark tissues correlates with its biological functions in these tissues [11]. In heartwood, fisetinidol and its derivatives contribute to wood preservation by inhibiting the growth of wood-decaying fungi and deterring wood-boring insects [23]. The antioxidant properties of fisetinidol also help protect the heartwood from oxidative damage, extending the lifespan of the wood [11].

In bark tissues, fisetinidol-containing condensed tannins serve multiple protective functions [13]. They deter herbivores through their astringent properties and antimicrobial activities [11]. Additionally, they provide structural support to the bark and contribute to its physical barrier function [13].

Research on Acacia species has shown that the fisetinidol content in bark tissues can vary seasonally and in response to environmental stressors [11]. This suggests that plants can regulate fisetinidol biosynthesis and accumulation as part of their adaptive responses to changing environmental conditions [28].

The tissue-specific accumulation of fisetinidol also reflects the localization of the enzymes involved in its biosynthesis [16]. While the early steps of the phenylpropanoid pathway occur in the cytoplasm, the later steps specific to fisetinidol formation may be localized to specific cellular compartments or tissues [16]. The transport of fisetinidol precursors or fisetinidol itself between different tissues may involve specialized transport mechanisms, similar to those identified for other flavonoids [12].

XLogP3

Wikipedia

Use Classification

Dates

Explore Compound Types